5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate
Brand Name: Vulcanchem
CAS No.: 1239-32-3
VCID: VC0073905
InChI: InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h6,14-16,18H,4-5,7-12H2,1-3H3/t14-,15-,16-,18-,20-,21-/m0/s1
SMILES: CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4=O)C)C
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol

5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate

CAS No.: 1239-32-3

Main Products

VCID: VC0073905

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate - 1239-32-3

CAS No. 1239-32-3
Product Name 5alpha-Androst-14-en-17-one, 3beta-hydroxy-, acetate
Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
IUPAC Name [(3S,5S,8R,9S,10S,13S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h6,14-16,18H,4-5,7-12H2,1-3H3/t14-,15-,16-,18-,20-,21-/m0/s1
Standard InChIKey XLGKSQWVVXEKCO-MGURBANRSA-N
Isomeric SMILES CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4(C3=CCC4=O)C)C
SMILES CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4=O)C)C
Canonical SMILES CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3=CCC4=O)C)C
Synonyms 3β-(Acetyloxy)-5α-androst-14-en-17-one
PubChem Compound 22295988
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator